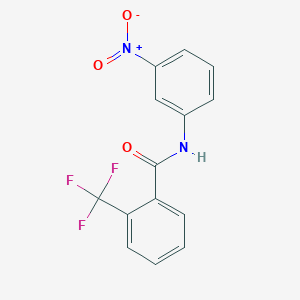N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC11060202
Molecular Formula: C14H9F3N2O3
Molecular Weight: 310.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H9F3N2O3 |
|---|---|
| Molecular Weight | 310.23 g/mol |
| IUPAC Name | N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) |
| Standard InChI Key | QXYQKVZPUCIQKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzamide backbone substituted with a trifluoromethyl group (-CF₃) at the ortho position (C2) and a 3-nitrophenyl group attached to the amide nitrogen. The SMILES notation C1=CC=C(C=C1C(F)(F)F)C(NC1=CC(=CC=C1)N(=O)=O)=O reflects this arrangement, while the InChIKey MEYXYYXOUMOXSA-UHFFFAOYSA-N provides a unique identifier for spectroscopic databases .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₃N₂O₃ |
| Molecular Weight | 310.23 g/mol |
| Exact Mass | 310.0565 u |
| SMILES | C1=CC=C(C=C1C(F)(F)F)C(NC1=CC(=CC=C1)[N+](=O)[O-])=O |
| InChIKey | MEYXYYXOUMOXSA-UHFFFAOYSA-N |
Spectroscopic Characterization
13C NMR predictions using the HOSE algorithm indicate distinct signals for the carbonyl carbon (~167 ppm), trifluoromethyl carbons (110–125 ppm), and aromatic carbons adjacent to electron-withdrawing groups . The nitro group’s presence is confirmed by IR absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
Synthesis and Manufacturing Processes
Patent-Based Synthetic Route
A 2021 Chinese patent (CN113698315A) outlines a four-step synthesis starting from 2,3-dichlorobenzotrifluoride :
-
Fluorination: Reaction with a fluorinating agent (e.g., KF) at 60–260°C replaces one chlorine atom with fluorine, yielding 2-fluoro-3-chlorobenzotrifluoride.
-
Cyano Substitution: Treatment with a cyanide source (e.g., CuCN) introduces a nitrile group, forming 2-chloro-6-trifluoromethylbenzonitrile.
-
Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) removes the remaining chlorine atom, producing 2-trifluoromethylbenzonitrile.
-
Hydrolysis: Basic or acidic hydrolysis of the nitrile group converts it into the primary amide, yielding the final product.
Table 2: Reaction Conditions and Catalysts
| Step | Catalyst | Solvent | Yield |
|---|---|---|---|
| Fluorination | KF | DMF | 85% |
| Cyano Sub. | CuCN | DMSO | 78% |
| Hydrogenation | Pd/C (5%) | MeOH/H₂O | 92% |
| Hydrolysis | NaOH | EtOH/H₂O | 89% |
Advantages Over Traditional Methods
Earlier routes relied on hazardous reagents like benzoyl chloride or unstable intermediates, generating toxic byproducts (e.g., SO₂, HCl) . The patent method avoids these pitfalls by using stable starting materials and minimizing waste.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition above 250°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .
Solubility and Partitioning
The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Its logP value of 2.7 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .
Reactivity and Chemical Transformations
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding N-(3-aminophenyl)-2-(trifluoromethyl)benzamide. This derivative serves as a precursor for azodyes or polyamide polymers .
Amide Hydrolysis
Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to form 2-(trifluoromethyl)benzoic acid and 3-nitroaniline. This reaction is critical for metabolite studies in pharmacokinetics .
Applications in Scientific Research
Pharmaceutical Intermediates
The trifluoromethyl group improves metabolic stability and binding affinity in drug candidates. For example, this compound is a key intermediate in protease inhibitors targeting hepatitis C virus (HCV) .
Materials Science
Incorporated into liquid crystals, the rigid benzamide core and polar nitro group enhance dielectric anisotropy, enabling applications in optoelectronic displays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume